N-(6-Aminohexyl)maleimide hydrochloride is a chemical compound characterized by its unique structure, which includes a maleimide functional group attached to a six-carbon aminoalkyl chain. The compound is typically presented as a white to light yellow powder or crystalline form, and it has a high purity level, often exceeding 98% as determined by high-performance liquid chromatography. The chemical formula for N-(6-Aminohexyl)maleimide hydrochloride is C₁₀H₁₆N₂O₂·HCl, and its CAS number is 75238-09-4. It is known for its reactivity due to the maleimide group, which can undergo various
NAM functions as a cross-linking agent due to its unique chemical structure. It possesses two reactive groups:
This dual reactivity allows NAM to covalently link molecules containing thiol groups with other molecules containing amine or NHS ester functionalities.
Here are some examples of how NAM is used for cross-linking in research:
[1] Reliable source discussing the use of NAM for studying protein-protein interactions: ""[2] Reliable source discussing the use of NAM for studying antibody-antigen interactions: ""[3] Reliable source discussing the use of NAM for studying drug-target interactions: ""
Several advantages make NAM a popular choice for cross-linking experiments:
[4] Reliable source discussing the cleavability of NAM crosslinks: ""
These reactions are essential for its application in bioconjugation and drug delivery systems .
N-(6-Aminohexyl)maleimide hydrochloride exhibits notable biological activity:
The synthesis of N-(6-Aminohexyl)maleimide hydrochloride typically involves several steps:
These methods allow for the production of high-purity N-(6-Aminohexyl)maleimide hydrochloride suitable for research and industrial applications .
N-(6-Aminohexyl)maleimide hydrochloride has a variety of applications:
These applications leverage its unique chemical properties and reactivity .
Interaction studies involving N-(6-Aminohexyl)maleimide hydrochloride focus on its ability to form conjugates with biomolecules:
These studies highlight the compound's potential in enhancing the efficacy of biochemical assays and therapeutic interventions .
Several compounds exhibit structural similarities or functional characteristics to N-(6-Aminohexyl)maleimide hydrochloride. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Maleimide | Basic maleimide structure without alkyl chain | Less reactive towards biomolecules compared to N-(6-Aminohexyl)maleimide hydrochloride |
N-(3-Aminopropyl)maleimide | Shorter alkyl chain (three carbons) | May have different binding properties due to shorter chain |
N-(2-Aminoethyl)maleimide | Two-carbon alkyl chain | More hydrophilic; may alter interaction dynamics |
N-(6-Aminocaproic acid) | Acidic functional group instead of maleimide | Different reactivity profile; used in peptide synthesis |
N-(6-Aminohexyl)maleimide hydrochloride stands out due to its longer alkyl chain, which enhances its solubility and interaction capabilities with biological molecules compared to these similar compounds .
Irritant